7-Oxaspiro[3.5]nonan-2-amine
Description
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Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-5-8(6-7)1-3-10-4-2-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIUHUGDCJDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Oxaspiro[3.5]nonan-2-amine is a spirocyclic compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, which may lead to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 141.21 g/mol. The spirocyclic structure consists of a four-membered ring fused to a six-membered ring, featuring an amine functional group that enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Binding Interactions : The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing various biochemical pathways.
- Enzyme Modulation : The compound's spirocyclic structure allows for unique binding interactions that may modulate enzyme activity, potentially affecting cellular processes such as proliferation and differentiation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have explored the compound's anticancer properties, particularly its role as a covalent inhibitor against mutated KRAS proteins implicated in solid tumors. A derivative of the compound showed significant antitumor effects in xenograft models, indicating its potential as a therapeutic agent for cancer treatment .
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C8H15NO | Amine group at the 2-position | Antimicrobial, Anticancer |
| 1-Oxaspiro[3.5]nonan-7-amine | C8H15NO | Amine group at the 7-position | Limited data on activity |
| 5-Oxaspiro[3.5]nonan-8-amine | C8H15NO | Different positioning of the amine group | Potentially similar activity |
The unique positioning of the amine group in this compound contributes to its distinct reactivity and biological properties compared to other spirocyclic compounds.
Study on Antitumor Efficacy
A significant study evaluated the efficacy of a derivative compound based on this compound against KRAS G12C mutations in non-small cell lung cancer (NSCLC). The study found that the compound exhibited dose-dependent antitumor effects in xenograft mouse models, highlighting its potential for further development as an anticancer agent .
Antimicrobial Activity Assessment
In another study, the antimicrobial effects of this compound were assessed against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use in developing new antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
